4-hydroxy-N-isopropyl-N-phenylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-hydroxy-N-isopropyl-N-phenylbenzenesulfonamide is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of a hydroxy group, an isopropyl group, and a phenyl group attached to a benzenesulfonamide backbone. This compound is of interest due to its potential use in pharmaceuticals, materials science, and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-N-isopropyl-N-phenylbenzenesulfonamide typically involves the reaction of 4-hydroxybenzenesulfonyl chloride with N-isopropylaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-N-isopropyl-N-phenylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-hydroxy-N-isopropyl-N-phenylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 4-hydroxy-N-isopropyl-N-phenylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the isopropyl and phenyl groups provide hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-N-phenylbenzenesulfonamide: Lacks the isopropyl group, which may affect its binding affinity and specificity.
N-isopropyl-N-phenylbenzenesulfonamide: Lacks the hydroxy group, which may reduce its ability to form hydrogen bonds.
4-hydroxy-N-methyl-N-phenylbenzenesulfonamide: Contains a methyl group instead of an isopropyl group, which may alter its hydrophobic interactions.
Uniqueness
4-hydroxy-N-isopropyl-N-phenylbenzenesulfonamide is unique due to the combination of its hydroxy, isopropyl, and phenyl groups. This combination allows for a diverse range of interactions with molecular targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C15H17NO3S |
---|---|
Molecular Weight |
291.4 g/mol |
IUPAC Name |
4-hydroxy-N-phenyl-N-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C15H17NO3S/c1-12(2)16(13-6-4-3-5-7-13)20(18,19)15-10-8-14(17)9-11-15/h3-12,17H,1-2H3 |
InChI Key |
QYGYTGVIRJYHLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.